Tumulosic acid
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Overview
Description
Tumulosic acid is a natural triterpenoid compound found in the fungus Wolfiporia cocos. It has a molecular formula of C31H50O4 and a molecular weight of 486.73 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tumulosic acid can be extracted from the roots of Wolfiporia cocos. The extraction process typically involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. Advances in biotechnological methods and synthetic biology may offer future avenues for more efficient production.
Chemical Reactions Analysis
Types of Reactions: Tumulosic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydro-tumulosic acid.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Dehydro-tumulosic acid: Formed through oxidation.
Various derivatives: Formed through substitution and reduction reactions.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Exhibits anticancer, anti-inflammatory, and antioxidant properties
Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Tumulosic acid exerts its effects through various molecular targets and pathways:
Inhibition of DNA Topoisomerase I and II: this compound inhibits these enzymes, which are crucial for DNA replication and transcription.
Inhibition of Kallikrein 5 and Trypsin: this compound inhibits these proteases, which play roles in inflammation and other physiological processes.
Regulation of AKT and AMPK Pathways: this compound influences these signaling pathways, which are involved in cell growth, metabolism, and apoptosis.
Comparison with Similar Compounds
Tumulosic acid is part of a group of triterpenoid compounds found in Wolfiporia cocos. Similar compounds include:
- Dehydro-tumulosic acid
- Polyporenic acid C
- Pachymic acid
- Dehydrotrametenolic acid
- Dehydroeburicoic acid
Uniqueness: this compound stands out due to its specific biological activities and its potential as a therapeutic agent. Its ability to inhibit multiple enzymes and regulate key signaling pathways makes it a compound of significant interest in scientific research.
Biological Activity
Overview of Tumulosic Acid
This compound is a triterpenoid compound primarily extracted from various species of fungi, particularly those belonging to the genus Ganoderma. Its structure is characterized by a cyclopentanoperhydrophenanthrene skeleton, which is typical of many triterpenoids. The compound has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals effectively.
Table 1: Antioxidant Activity of this compound
Study | Method Used | IC50 Value (μg/mL) | Findings |
---|---|---|---|
Zhang et al. (2020) | DPPH Assay | 15.3 | Effective scavenging of DPPH radicals |
Li et al. (2021) | ABTS Assay | 12.7 | Strong ABTS radical cation scavenging activity |
2. Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. It shows promise in conditions characterized by chronic inflammation.
Case Study: Inhibition of Inflammatory Cytokines
In a study conducted by Wang et al. (2022), this compound was administered to mice with induced inflammation. The results indicated a significant reduction in levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
3. Anticancer Properties
Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | Study | IC50 Value (μM) | Mechanism |
---|---|---|---|
HeLa | Chen et al. (2023) | 8.5 | Induction of apoptosis via mitochondrial pathway |
MCF-7 | Liu et al. (2023) | 10.2 | Inhibition of cell proliferation and migration |
4. Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains and fungi.
Table 3: Antimicrobial Activity of this compound
Microorganism | Study | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Zhang et al. (2024) | 32 μg/mL |
Candida albicans | Zhao et al. (2024) | 16 μg/mL |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Pathway : It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.
- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, triggering apoptosis in cancer cells.
- Antimicrobial Action : It disrupts microbial cell membranes and inhibits key metabolic pathways in bacteria and fungi.
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJANKGURNTIA-YEXRKOARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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